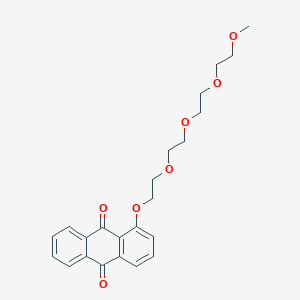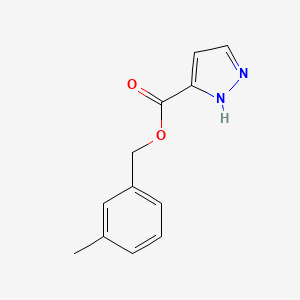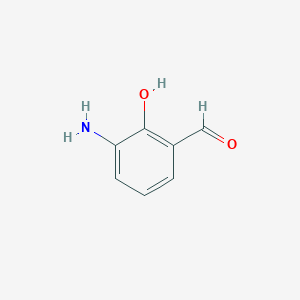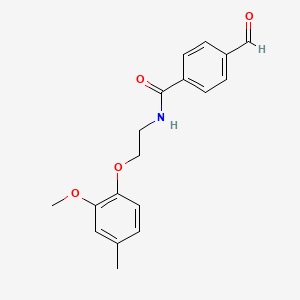![molecular formula C86H78N4O2S4 B13143954 2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, thiophene units, and cyano groups, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the pentacyclic core.
Functionalization: Introduction of functional groups such as cyano and oxo groups.
Substitution Reactions: Adding substituents like hexylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene units.
Reduction: Reduction reactions could target the cyano groups.
Substitution: Aromatic substitution reactions could modify the hexylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions but could include:
Oxidized derivatives: With additional oxygen-containing functional groups.
Reduced derivatives: With modified cyano groups.
Substituted derivatives: With different aromatic substituents.
科学研究应用
Chemistry
Material Science: The compound could be used in the development of new materials with unique electronic properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological systems due to its unique structure.
Medicine
Drug Development:
Industry
Electronic Devices: Use in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In catalysis: It might act by providing a reactive surface or intermediate.
In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
Other thiophene derivatives: Compounds with similar thiophene units.
Aromatic cyano compounds: Molecules with cyano groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups and aromatic systems, potentially leading to unique properties and applications.
属性
分子式 |
C86H78N4O2S4 |
|---|---|
分子量 |
1327.8 g/mol |
IUPAC 名称 |
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C86H78N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)85(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)83-77(85)43-65(95-83)41-69-79(59(47-87)48-88)71-51-93-53-73(71)81(69)91)86(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)78-44-66(96-84(68)78)42-70-80(60(49-89)50-90)72-52-94-54-74(72)82(70)92/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+ |
InChI 键 |
OROVKMKXNTVTND-YTMZJGCBSA-N |
手性 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)



![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)


![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)

![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
